

developing a UPLC method for fast analysis of 2-Amino-4-methylphenol

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Compound of Interest

Compound Name: 2-Amino-4-methylphenol

Cat. No.: B1222752

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Fast and Reliable Analysis of 2-Amino-4-methylphenol by UPLC

Application Note

Introduction

2-Amino-4-methylphenol, a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, requires a rapid and robust analytical method for quality control and process monitoring.^[1] This application note presents a detailed protocol for the fast analysis of **2-Amino-4-methylphenol** using Ultra-Performance Liquid Chromatography (UPLC). The developed method is sensitive, specific, and provides a short run time, making it ideal for high-throughput environments in research, development, and manufacturing.

Physicochemical Properties of 2-Amino-4-methylphenol

A thorough understanding of the analyte's properties is fundamental to developing an effective separation method. Key physicochemical properties of **2-Amino-4-methylphenol** are summarized in the table below.^{[1][2][3][4]}

Property	Value
Molecular Formula	C7H9NO
Molecular Weight	123.15 g/mol
Melting Point	133-136 °C
Solubility	Slightly soluble in water, soluble in organic solvents like ethanol and acetone. [3]
pKa	Data not readily available, but the presence of both a phenolic hydroxyl and an amino group suggests amphiprotic behavior.
LogP	1.16 - 1.2
UV Maximum	Typically in the range of 230-290 nm in common solvents.

Experimental Protocols

1. UPLC Method Parameters

This method was developed based on established principles of reversed-phase chromatography for the analysis of small polar molecules and aminophenol isomers.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Parameter	Specification
Instrument	Waters ACQUITY UPLC H-Class or equivalent
Column	Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Gradient	5% B to 95% B in 2.0 minutes, hold at 95% B for 0.5 minutes, return to 5% B in 0.1 minutes, and equilibrate for 0.4 minutes.
Injection Volume	2 μ L
Column Temperature	40 °C
Detection	UV at 275 nm
Run Time	3.0 minutes

2. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-Amino-4-methylphenol** reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Preparation: Dissolve the sample containing **2-Amino-4-methylphenol** in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.22 μ m syringe filter before injection.

Data Presentation

Table 1: System Suitability and Performance Data

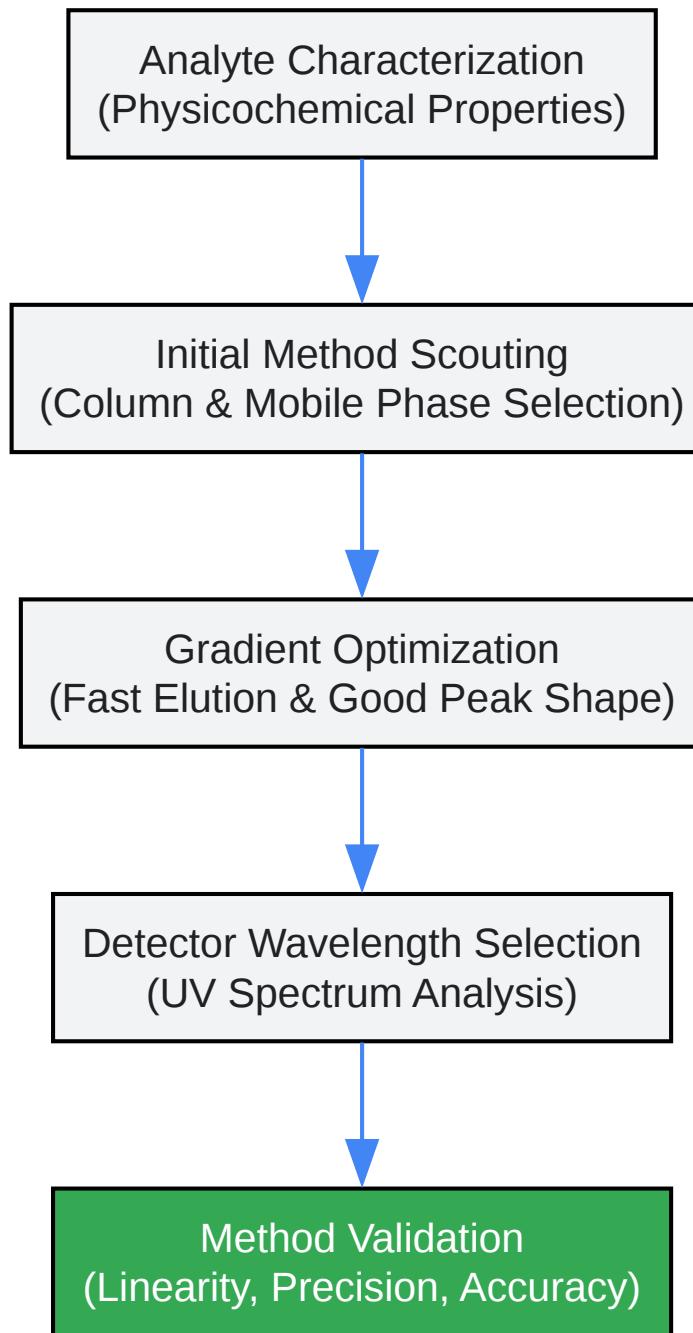
Parameter	Acceptance Criteria	Typical Result
Retention Time (min)	± 0.2	~1.2
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 5000	> 8000
Linearity (r^2)	≥ 0.999	0.9995
Limit of Detection (LOD)	-	~0.1 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	-	~0.3 $\mu\text{g/mL}$

Visualizations

UPLC Method Development Workflow

The following diagram illustrates the logical steps taken to develop the fast UPLC method for **2-Amino-4-methylphenol**.

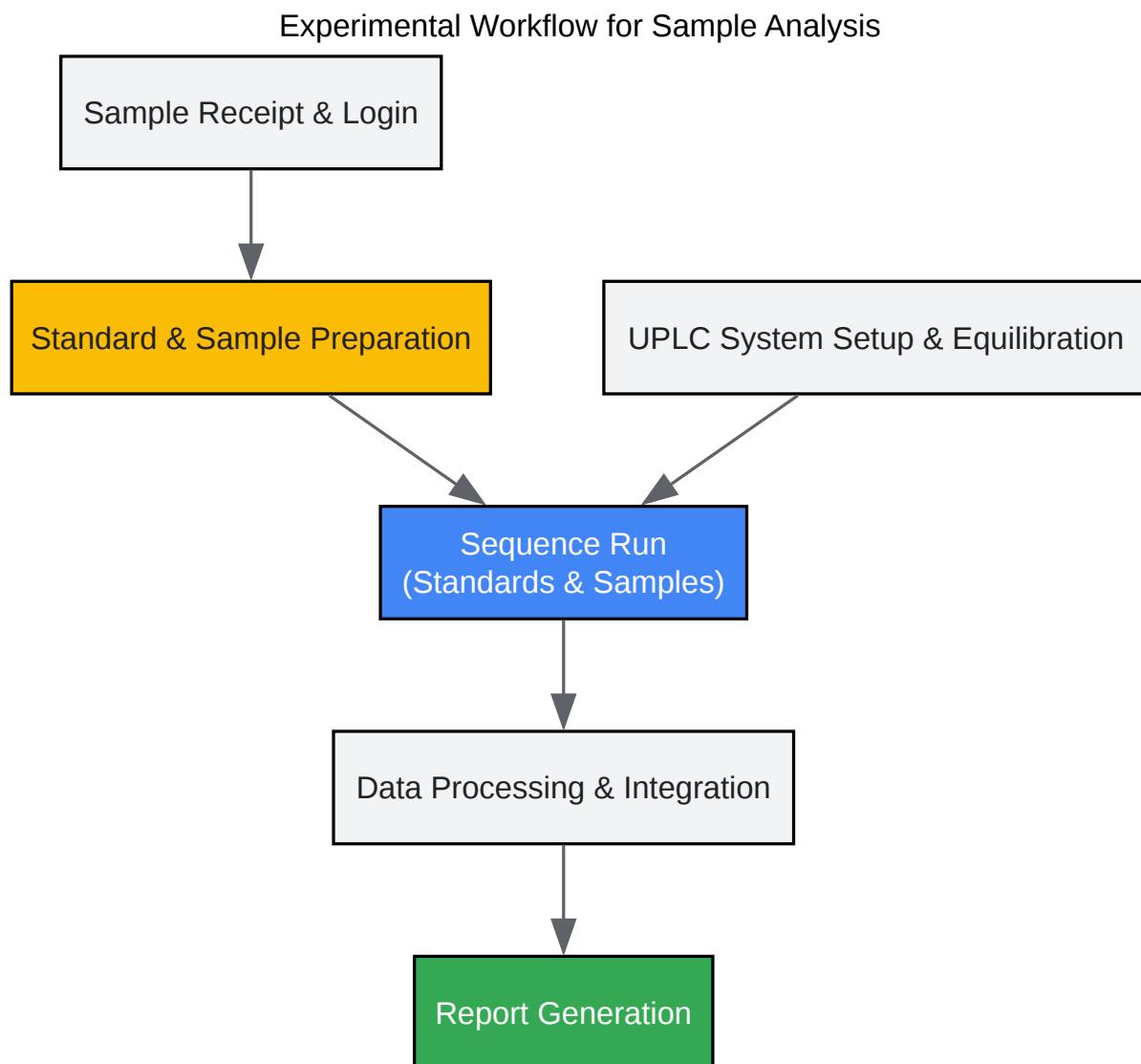
UPLC Method Development Workflow

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Caption: A flowchart outlining the systematic approach to UPLC method development.

Experimental Workflow for Sample Analysis

This diagram shows the sequential process from sample receipt to final data reporting.

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